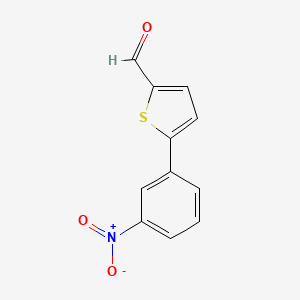

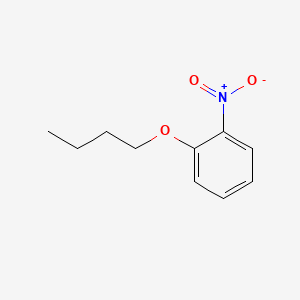

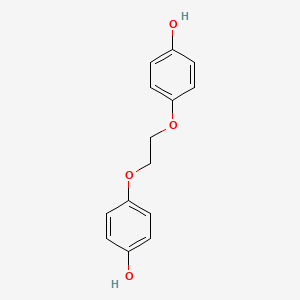

![molecular formula C20H26N2O3 B1615658 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 2725-15-7](/img/structure/B1615658.png)

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

Übersicht

Beschreibung

“1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol” is a chemical compound with the CAS Number: 2725-15-7 and a molecular weight of 342.44 . The IUPAC name for this compound is 1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol .

Synthesis Analysis

While specific synthesis details for this compound were not found, related compounds have been synthesized using various methods. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacology

Efficient Synthesis of PPARpan Agonist : An efficient synthesis method for a compound structurally similar to 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, which acts as a potent PPARpan agonist, was developed. This process involved highly regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment (Guo et al., 2006).

Antiallergy Activity : A series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, including structures similar to the target compound, demonstrated significant antiallergy activity. These derivatives were more potent than their parent compounds in various anaphylaxis assays (Walsh et al., 1990).

Antimicrobial Applications

Antimicrobial Activities of Triazole Derivatives : Novel 1,2,4-triazole derivatives, incorporating the 4-methoxyphenylpiperazine moiety, exhibited good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Selective Killing of Bacterial Persisters : A compound structurally related to the target molecule was found to selectively kill bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

Anticancer Properties

- Anti-Bone Cancer Activity : A heterocyclic compound containing the 4-methoxyphenylpiperazine moiety demonstrated significant in vitro anticancer activities against various human bone cancer cell lines, coupled with molecular docking studies for potential antiviral activity (Lv et al., 2019).

Chemical Synthesis and Characterization

Synthesis and Characterization of Key Intermediates : Research on the synthesis and characterization of key intermediates related to the structure of this compound highlighted the importance of these compounds in various chemical syntheses and pharmaceutical applications (Wang Xiao-shan, 2011).

Crystal Structure Studies : Crystal structure studies, including Hirshfeld surface analysis and density functional theory (DFT) calculations, were conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the reactive sites and intermolecular interactions of such compounds (Kumara et al., 2017).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as para-methoxyphenylpiperazine (meopp), have been found to interact withalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

Meopp, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is known to affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

A study on 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, a structurally similar compound, identified promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

For example, MeOPP produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .

Eigenschaften

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKPGVIGPRQBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949978 | |

| Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-15-7 | |

| Record name | 1-Piperazineethanol, 4-(p-methoxyphenyl)-alpha-phenoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

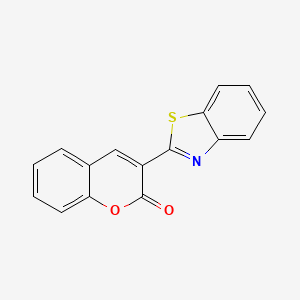

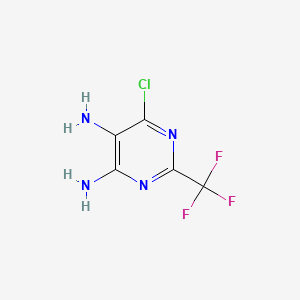

![2-[[5-Hydroxy-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid](/img/structure/B1615582.png)

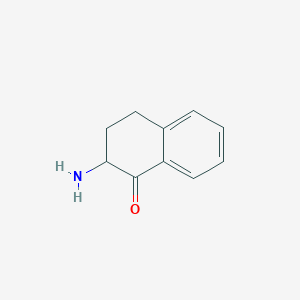

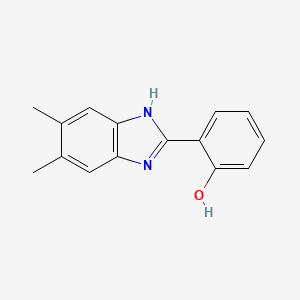

![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

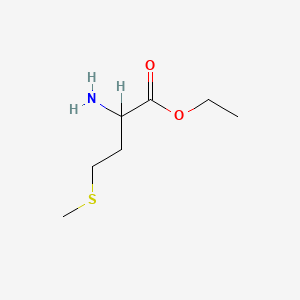

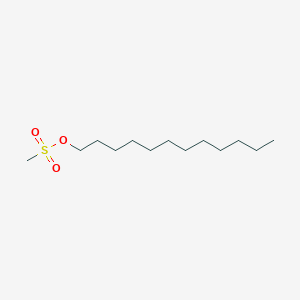

![1-Chloro-4-[methoxy(phenyl)methyl]benzene](/img/structure/B1615593.png)

![2-[5-(1,3-Dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B1615597.png)